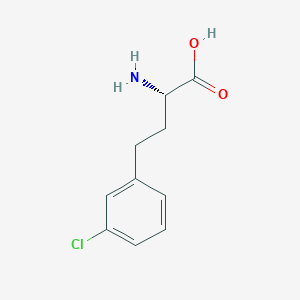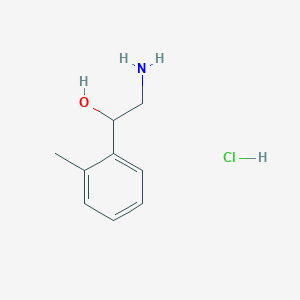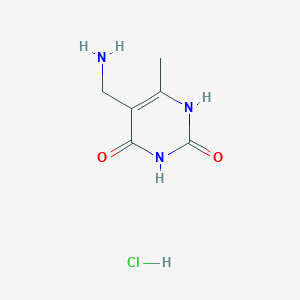
Br-PEG8-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Br-PEG8-OH: is a compound that represents a polyethylene glycol (PEG) polymer with eight ethylene glycol units and a terminal bromine (Br) group. Its chemical formula is C16H33BrO8 and it has a molecular weight of 433.33 g/mol . This compound is characterized by its hydrophilic nature due to the presence of multiple ethylene glycol units, making it soluble in water and other polar solvents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG8-OH typically involves the reaction of polyethylene glycol (PEG) with a brominating agent. One common method is the reaction of PEG with hydrobromic acid (HBr) under controlled conditions to introduce the bromine functional group at the terminal position . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the bromination reaction. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Br-PEG8-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine group can be substituted with other functional groups such as amines, thiols, or azides through nucleophilic substitution reactions.
Coupling Reactions: The terminal bromine group can participate in coupling reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include sodium azide (NaN3), sodium thiolate (NaS), and primary amines (R-NH2).
Catalysts: Catalysts such as copper(I) iodide (CuI) are often used to facilitate coupling reactions.
Major Products:
Azide-PEG8-OH: Formed by the substitution of the bromine group with an azide group.
Thiol-PEG8-OH: Formed by the substitution of the bromine group with a thiol group.
科学的研究の応用
Chemistry: Br-PEG8-OH is used as a building block in the synthesis of more complex molecules and polymers. Its terminal bromine group allows for easy functionalization and modification .
Biology and Medicine: In biomedical research, this compound is used for the PEGylation of proteins and peptides, which enhances their solubility, stability, and bioavailability . It is also used in the development of drug delivery systems and hydrogels for tissue engineering .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier in cosmetics and personal care products. Its hydrophilic nature helps to stabilize emulsions and improve the texture of formulations .
作用機序
The mechanism of action of Br-PEG8-OH is primarily based on its ability to modify the surface properties of molecules and materials. The terminal bromine group can react with various functional groups, allowing for the attachment of PEG chains to proteins, peptides, and other molecules.
類似化合物との比較
OH-PEG8-OH: A similar compound with terminal hydroxyl groups instead of a bromine group.
AcS-PEG8-OH: Contains a sulfur acetyl group and a hydroxyl group, used for further derivatization and increasing water solubility.
Uniqueness: Br-PEG8-OH is unique due to its terminal bromine group, which provides a versatile functional handle for various chemical reactions. This makes it particularly useful in applications requiring specific and targeted modifications .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BrO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQINBXDBUXBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)












![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester](/img/structure/B8097209.png)
